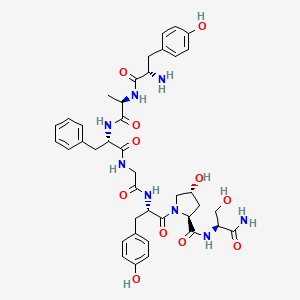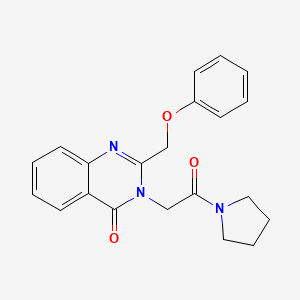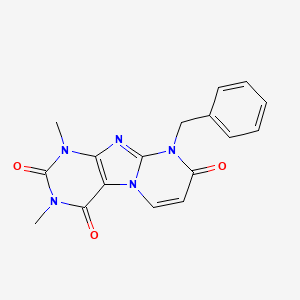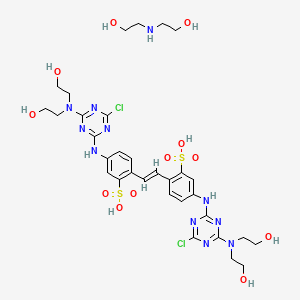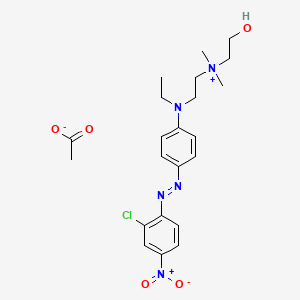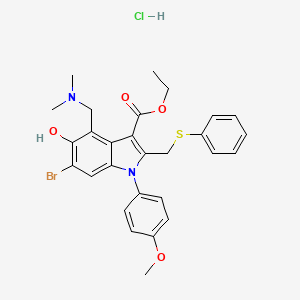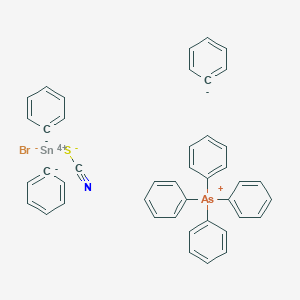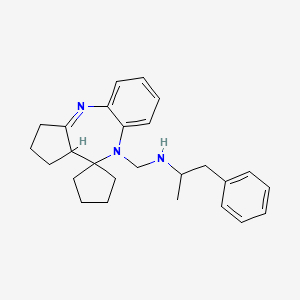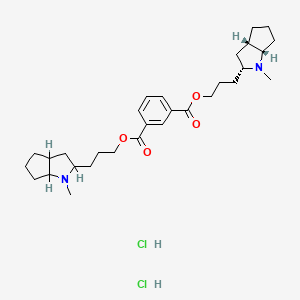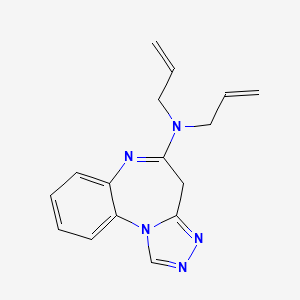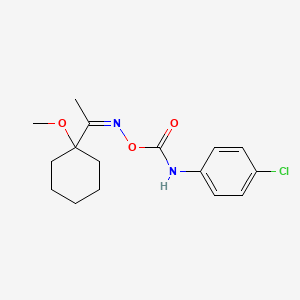
1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime typically involves the reaction of 1-(1-Methoxycyclohexyl)ethanone with hydroxylamine hydrochloride in the presence of a base to form the oxime. The reaction conditions often include a weakly acidic medium to facilitate the formation of the oxime and the elimination of water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or amines.
Scientific Research Applications
1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, cyclohexyl ring, and chlorophenyl moiety contribute to its versatility in various applications.
Properties
CAS No. |
192658-26-7 |
|---|---|
Molecular Formula |
C16H21ClN2O3 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H21ClN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12- |
InChI Key |
ZVDGCJXHSHMZHS-UNOMPAQXSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2(CCCCC2)OC |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2(CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



